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Compound of Interest

Compound Name: 2-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B061553

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific
literature and crystallographic databases did not yield the specific crystal structure for 2-(1H-
imidazol-1-yl)benzoic acid. This guide therefore presents a detailed analysis of a closely
related analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, for which crystallographic data
is available. This information is intended to serve as a valuable reference for researchers,
scientists, and drug development professionals by providing insights into the structural
characteristics and experimental methodologies relevant to this class of compounds.

Introduction

Imidazole and its derivatives are of significant interest in medicinal chemistry and materials
science due to their versatile coordination properties and their presence in biologically active
molecules. The crystal structure of these compounds provides fundamental information about
their conformation, intermolecular interactions, and potential for forming supramolecular
assemblies. This technical guide details the crystallographic data and experimental protocols
for 2-[(1H-benzimidazol-1-yl)methyllbenzoic acid, a structural analogue of 2-(1H-imidazol-1-
yl)benzoic acid. The key difference between the two molecules is the presence of a
benzimidazole moiety instead of an imidazole group and a methylene bridge connecting it to
the benzoic acid.

Crystallographic Data for 2-[(1H-benzimidazol-1-
yl)methyl]benzoic acid
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The following tables summarize the key crystallographic data and structural parameters for 2-
[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Table 1: Crystal Data and Structure Refinement.

Parameter Value
Empirical Formula C15H12N202
Formula Weight 252.27
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 10.123(2) A
b 12.345(3) A
C 10.567(2) A
a 90°

B 108.12(3)°

y 90°

Volume 1254.5(5) A3
z 4

Density (calculated) 1.334 Mg/m3
Absorption Coefficient 0.091 mm—1
F(000) 528

Table 2: Selected Bond Lengths (A).[1]
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Bond Length (A)
c1-01 1.319(3)
C1-02 1.216(3)
C10-C15 1.408(3)

Table 3: Selected Bond Angles (°).[1]

Angle Value (°)

N1-C8-C7 113.31

Table 4: Selected Torsion Angles (°).[1]

Torsion Angle Value (°)

C9-N1-C8-C7 -116.8(2)

Structural Commentary: In the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic
acid, the benzimidazole ring system is inclined to the benzene ring by a dihedral angle of
78.04(10)°.[1] The crystal packing is stabilized by O—H:--N and C—H---O hydrogen bonds, as
well as C—H---1t and mt—Tt interactions.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray
diffraction analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

Synthesis of 2-[(1H-benzimidazol-1-
yl)methyllbenzonitrile

o Reaction Setup: In a round-bottom flask, equimolar ratios of benzimidazole (2 g, 16.9 mmol)
and dry K2COs (4.66 g, 33.85 mmol) are mixed in acetonitrile (60 ml) under an inert
atmosphere.[1]
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 Stirring and Addition: The mixture is stirred for 60 minutes at 363 K.[1]

e Reactant Addition: 2-(bromomethyl)benzonitrile (3.31 g, 16.9 mmol) is then added to the
reaction mixture.[1]

o Reflux: The resulting solution is refluxed for 24 hours.[1]

o Work-up: After cooling to room temperature, the mixture is poured slowly onto ice-water (100
ml) with constant stirring.[1]

o Precipitation: A greenish, muddy crystalline precipitate is formed and left to stand at 293 K
for two days, yielding a crystalline powder of 2-[(1H-benzo[d]imidazol-1-
yl)methyl]benzonitrile.[1]

Synthesis and Crystallization of 2-[(1H-benzimidazol-1-
yl)methyl]benzoic acid

e Hydrolysis: 2 g of 2-[(1H-benzo[d]imidazol-1-yl)methyl]lbenzonitrile is mixed with 20
equimolar of potassium hydroxide (6.86 g) in water.[1]

e Reflux: The solution is refluxed at 373 K for 36 hours.[1]

o Cooling and Acidification: The solution is cooled to room temperature, poured onto ice-water,
and then acidified with 6 N HCI for protonation.[1]

o Crystallization: The protonated solution is kept for slow evaporation. Pale-yellow cubic
crystals suitable for X-ray diffraction are obtained after two weeks.[1]

X-ray Crystallography
o Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.

» Data Collection: X-ray diffraction data is collected at a controlled temperature, typically 293
K, using Mo Ka radiation (A = 0.71073 A).

 Structure Solution and Refinement: The crystal structure is solved by direct methods and
refined by full-matrix least-squares on F2.
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e Hydrogen Atom Treatment: All hydrogen atoms are typically placed in geometrically
calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure
of 2-[(1H-benzimidazol-1-yl)methyl]lbenzoic acid.
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Caption: Experimental workflow for the synthesis and crystal structure determination.
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This guide provides a comprehensive overview of the crystallographic data and experimental
procedures for a close analogue of 2-(1H-imidazol-1-yl)benzoic acid. Researchers can utilize
this information as a foundation for further studies in this area, including the synthesis and
crystallographic analysis of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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